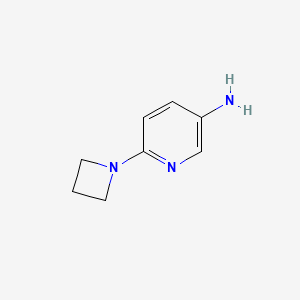

6-(Azetidin-1-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(azetidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJOZVHJEPMZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304922 | |

| Record name | 6-(1-Azetidinyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045335-18-9 | |

| Record name | 6-(1-Azetidinyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1045335-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1-Azetidinyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Azetidin-1-yl)pyridin-3-amine: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the Azetidinyl-Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a favorable balance of developability and potent biological activity is paramount. Among these, the 6-(azetidin-1-yl)pyridin-3-amine core has emerged as a privileged substructure. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, reactivity, and its burgeoning role as a key building block in the development of next-generation therapeutics. The unique combination of the strained azetidine ring and the versatile pyridine moiety imparts desirable pharmacokinetic properties and provides a vector for diverse chemical modifications, making it a highly attractive starting point for drug discovery programs targeting a range of diseases.

The azetidine motif, a four-membered saturated heterocycle, is increasingly utilized in drug design to enhance properties such as metabolic stability, aqueous solubility, and binding affinity by introducing conformational rigidity.[1] The pyridine ring, a bioisostere of a phenyl group, offers hydrogen bonding capabilities and serves as a versatile scaffold for further functionalization. The strategic combination of these two entities in this compound creates a molecule with a unique three-dimensional shape and electronic distribution, predisposing it for interaction with various biological targets.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug discovery workflows, from initial library synthesis to lead optimization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃ | PubChem[2] |

| Molecular Weight | 149.19 g/mol | PubChem[2] |

| CAS Number | 1045335-18-9 | Reagentia[3] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| XLogP3-AA (Predicted) | -0.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Synthesis of this compound: A Detailed Protocol

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a well-established method for the synthesis of related aminopyridine derivatives and is expected to be high-yielding for the target compound.

Materials:

-

6-Chloropyridin-3-amine

-

Azetidine hydrochloride (or free base)

-

A suitable base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine)

-

A high-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyridin-3-amine (1.0 equivalent).

-

Addition of Reagents: Add the chosen solvent (e.g., DMF, approximately 5-10 mL per gram of the starting material). To this solution, add azetidine (or its hydrochloride salt, 1.1-1.5 equivalents) and the base (2.0-3.0 equivalents). The use of a slight excess of azetidine and a stronger base will favor the reaction's completion.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the solvent used. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, it may be the product or inorganic salts. Dilute the reaction mixture with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not widely published, the following are predicted 1H and 13C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and comparison with structurally similar compounds.

Predicted 1H NMR Spectrum

-

Azetidine Protons: The protons on the azetidine ring are expected to appear as multiplets. The two sets of methylene protons adjacent to the nitrogen will likely be in the range of 3.8-4.2 ppm (triplets, 4H). The methylene proton at the 3-position is expected to be a quintet around 2.2-2.5 ppm (2H).

-

Pyridine Protons: The aromatic protons on the pyridine ring will exhibit characteristic splitting patterns. The proton at the 2-position (ortho to the azetidine) is expected to be a doublet around 7.8-8.0 ppm. The proton at the 4-position (meta to the azetidine and ortho to the amine) will likely be a doublet of doublets around 7.0-7.2 ppm. The proton at the 5-position (ortho to the amine) will be a doublet around 6.5-6.7 ppm.

-

Amine Protons: The amine protons will appear as a broad singlet around 3.5-5.0 ppm, and its chemical shift will be dependent on the solvent and concentration.

Predicted 13C NMR Spectrum

-

Pyridine Carbons: The carbon atoms of the pyridine ring are expected to have chemical shifts in the aromatic region. The carbon bearing the azetidine group (C6) will likely be around 155-160 ppm. The carbon with the amino group (C3) is predicted to be in the range of 140-145 ppm. The other aromatic carbons (C2, C4, C5) will appear between 110-140 ppm.

-

Azetidine Carbons: The methylene carbons of the azetidine ring adjacent to the nitrogen are expected to be in the range of 50-55 ppm, while the other methylene carbon will be around 15-20 ppm.

Chemical Reactivity and Derivatization Potential

The this compound scaffold possesses two primary sites for chemical modification, making it a versatile building block for the construction of compound libraries.

Sources

Methodological & Application

Synthesis of 6-(Azetidin-1-yl)pyridin-3-amine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 6-(Azetidin-1-yl)pyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The azetidine motif is of significant interest due to its ability to impart unique conformational constraints and improve physicochemical properties of drug candidates. This document outlines a reliable synthetic route, explains the underlying chemical principles, and provides the necessary data for the successful preparation and characterization of the target compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The incorporation of the strained 4-membered azetidine ring can lead to enhanced binding affinity, improved metabolic stability, and altered solubility profiles of parent compounds. The synthesis of this intermediate typically involves a carbon-nitrogen bond-forming reaction between a suitably functionalized pyridine ring and azetidine. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for this transformation, offering high yields and broad functional group tolerance.[1] This protocol will focus on a Buchwald-Hartwig approach for the synthesis of this compound.

Reaction Scheme

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 6-chloropyridin-3-amine with azetidine.

Caption: Palladium-catalyzed synthesis of this compound.

Mechanistic Considerations: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds. The catalytic cycle, broadly accepted, involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (6-chloropyridin-3-amine), forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (azetidine) coordinates to the Pd(II) center. The base then deprotonates the coordinated amine, forming an amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the product, this compound, and regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate both the oxidative addition and the reductive elimination steps, leading to higher reaction rates and yields.

Experimental Protocol

This protocol is a representative procedure and may require optimization based on the specific laboratory conditions and reagent purity.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 6-Chloropyridin-3-amine | ≥98% | Commercially Available |

| Azetidine hydrochloride | ≥98% | Commercially Available |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | ≥98% | Commercially Available |

| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | |

| Schlenk flask or oven-dried round-bottom flask with a reflux condenser | ||

| Magnetic stirrer with heating capabilities | ||

| Inert atmosphere (Nitrogen or Argon) | ||

| Standard laboratory glassware | ||

| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) | ||

| Column chromatography setup (silica gel) | ||

| Rotary evaporator |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridin-3-amine (1.0 eq), azetidine hydrochloride (1.2 eq), and sodium tert-butoxide (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: To the flask, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and XPhos (0.08 eq).

-

Solvent Addition: Add anhydrous toluene via syringe. The final concentration of the 6-chloropyridin-3-amine should be approximately 0.1-0.2 M.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Isolation and Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Data

| Technique | Expected Data |

| ¹H NMR | Characteristic peaks for the pyridyl and azetidinyl protons. Aromatic protons will appear in the downfield region, while the azetidine protons will be in the upfield region. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyridine and azetidine rings. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the product (C₈H₁₁N₃, MW: 149.19 g/mol ). |

Note: Specific chemical shifts and coupling constants can be found in the literature for closely related structures and should be used as a reference for confirming the product's identity.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.

-

Reagent Handling:

-

6-Chloropyridin-3-amine: This compound is a solid and should be handled with care to avoid inhalation of dust.

-

Azetidine hydrochloride: This compound is a solid and should be handled in a fume hood.

-

Sodium tert-butoxide: This is a strong base and is moisture-sensitive. Handle under an inert atmosphere.

-

Palladium Catalyst and Ligand: These reagents can be air-sensitive and should be handled under an inert atmosphere.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst and ligand. Handle under strict inert atmosphere conditions. |

| Insufficiently anhydrous conditions | Use anhydrous solvents and dry glassware thoroughly. | |

| Inefficient base | Use a fresh, finely powdered, and dry base. | |

| Incomplete reaction | Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Monitor the reaction closely by TLC. |

| Formation of side products | Decomposition of starting materials or product | Optimize the reaction temperature and time. Consider using a different ligand or solvent system. |

Conclusion

The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of this compound. This protocol, along with the provided safety and troubleshooting information, serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery. Careful execution of the experimental procedure and thorough characterization of the final product are essential for obtaining high-purity material for subsequent applications.

References

-

Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Current Chemistry (Vol. 219). Springer. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

-

Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

Sources

1H NMR and 13C NMR characterization of 6-(Azetidin-1-yl)pyridin-3-amine

An Application Note for the Structural Elucidation of 6-(Azetidin-1-yl)pyridin-3-amine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction

In the landscape of modern drug discovery, nitrogen-containing heterocyclic scaffolds are of paramount importance due to their prevalence in biologically active molecules. Among these, the substituted pyridine core is a privileged structure. This compound represents a key synthetic intermediate, combining the electron-rich aminopyridine system with the strained, three-dimensional azetidine motif. The azetidine ring, in particular, is increasingly utilized by medicinal chemists as a bioisostere for larger or more lipophilic groups, often improving physicochemical properties like solubility and metabolic stability.

Accurate and unambiguous structural characterization is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the elucidation of molecular structures in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also a detailed rationale for spectral interpretation, ensuring both methodological rigor and a deep understanding of the underlying spectroscopic principles.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of this compound is shown below, with all unique carbon and proton positions labeled for unambiguous correlation with their respective NMR signals.

Caption: Molecular structure with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on established substituent effects on pyridine and azetidine rings and serve as a guide for spectral assignment.[1][2]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 | 7.6 - 7.8 | Doublet (d) | J2,4 ≈ 2.5 Hz | Located ortho to the pyridine nitrogen, resulting in a downfield shift. Coupled only to H4 (meta-coupling). |

| H4 | 6.8 - 7.0 | Doublet of Doublets (dd) | J4,5 ≈ 8.5 Hz, J4,2 ≈ 2.5 Hz | Positioned between two electron-donating groups (-NH₂ and azetidinyl), leading to an upfield shift. Coupled to both H5 (ortho) and H2 (meta). |

| H5 | 6.3 - 6.5 | Doublet (d) | J5,4 ≈ 8.5 Hz | Located ortho to the strongly electron-donating azetidinyl group, causing a significant upfield shift. Coupled only to H4 (ortho). |

| NH₂ | 4.8 - 5.2 | Broad Singlet (br s) | - | Chemical shift is highly dependent on solvent, concentration, and temperature.[3][4] Signal will disappear upon D₂O exchange. |

| H2' / H4' | 3.8 - 4.0 | Triplet (t) | J ≈ 7.5 Hz | Protons alpha to the azetidine nitrogen are deshielded. Coupled to the four H3' protons. |

| H3' | 2.2 - 2.4 | Quintet (quin) | J ≈ 7.5 Hz | Protons beta to the azetidine nitrogen. Coupled to the four H2'/H4' protons. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale |

| C2 | 145 - 148 | Most deshielded aromatic carbon due to its proximity to the pyridine nitrogen. |

| C3 | 142 - 145 | Attached to the electron-donating amino group, but also influenced by the pyridine nitrogen. |

| C4 | 118 - 121 | Shielded by both the ortho-amino and para-azetidinyl groups. |

| C5 | 105 - 108 | Most shielded aromatic carbon due to the strong electron-donating effect of the adjacent azetidinyl group. |

| C6 | 155 - 158 | Ipso-carbon attached to the azetidinyl nitrogen, expected to be significantly downfield. |

| C2' / C4' | 50 - 53 | Carbon alpha to the azetidine nitrogen. |

| C3' | 16 - 19 | Carbon beta to the azetidine nitrogen, significantly shielded. |

Experimental Protocols

Scientific integrity requires robust and reproducible experimental methods. The following protocols are designed to yield high-quality NMR data for structural confirmation.

Workflow for NMR Characterization

Caption: Standard workflow for NMR sample preparation and analysis.

Protocol 1: Sample Preparation

The choice of solvent is critical. While Chloroform-d (CDCl₃) is common, Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended here. DMSO-d₆ is a hydrogen bond acceptor, which slows down the exchange rate of the N-H protons, resulting in sharper amine signals that are easier to identify and distinguish from the baseline.[5]

-

Weighing: Accurately weigh 5-15 mg of the solid this compound sample directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of DMSO-d₆ (or another suitable deuterated solvent) to the vial.

-

Mixing: Gently vortex or sonicate the vial for 30-60 seconds to ensure the sample is fully dissolved.

-

Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[6] Most modern high-field spectrometers can, however, accurately reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Protocol 2: ¹H NMR Data Acquisition (400 MHz)

This protocol aims to obtain a high-resolution spectrum with good signal-to-noise and accurate integrals.

-

Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 5.0 seconds. Causality: A longer delay ensures full relaxation of all protons, especially aromatic ones, leading to accurate integration.

-

Acquisition Time (AQ): ~4 seconds.

-

Spectral Width (SW): 16 ppm (from -2 to 14 ppm).

-

-

Processing:

-

Apply an exponential window function with a line broadening (LB) of 0.3 Hz.

-

Perform Fourier transformation, automatic phase correction, and baseline correction.

-

Calibrate the spectrum by setting the residual DMSO-d₅ peak to 2.50 ppm.

-

Integrate all signals and normalize the integration values to a known number of protons (e.g., the 4 protons of the H2'/H4' signal).

-

Protocol 3: ¹³C NMR Data Acquisition (100 MHz)

Due to the low natural abundance of the ¹³C isotope (~1.1%), more scans are required to achieve an adequate signal-to-noise ratio.[2]

-

Instrument Setup: Use the same lock and shim settings from the ¹H experiment.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30). Causality: Proton decoupling collapses all C-H coupling, simplifying the spectrum to single lines for each unique carbon and increasing signal-to-noise via the Nuclear Overhauser Effect (NOE).

-

Number of Scans (NS): 1024 or more.

-

Relaxation Delay (D1): 2.0 seconds.

-

Spectral Width (SW): 240 ppm (from -10 to 230 ppm).

-

-

Processing:

-

Apply an exponential window function with a line broadening (LB) of 1-2 Hz.

-

Perform Fourier transformation, automatic phase correction, and baseline correction.

-

Calibrate the spectrum by setting the DMSO-d₆ septet to 39.52 ppm.

-

Data Interpretation and Structural Verification

-

Aromatic Region (¹H): The pyridine ring protons should appear as three distinct signals between 6.3 and 7.8 ppm. The splitting pattern—two doublets and one doublet of doublets—is characteristic of a 1,2,4-trisubstituted benzeneoid system and confirms the substitution pattern on the pyridine ring. The relative upfield and downfield positions of these signals are dictated by the electron-donating nature of the amino and azetidinyl substituents.

-

Aliphatic Region (¹H): The azetidine ring should present two signals: a triplet around 3.9 ppm and a quintet around 2.3 ppm. The 2:1 integration ratio (4H:2H) and the characteristic multiplicities are definitive proof of the azetidine moiety's integrity. The triplet arises from the H2'/H4' protons being coupled to the two H3' protons, while the quintet arises from the H3' protons being coupled to the four H2'/H4' protons.

-

Amine Proton (¹H): In DMSO-d₆, a broad singlet is expected around 5.0 ppm, integrating to two protons. To confirm its identity, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the -NH₂ signal to disappear as the protons are replaced by deuterium.

-

Carbon Spectrum (¹³C): The ¹³C NMR spectrum should show seven distinct signals: five in the aromatic region (>100 ppm) and two in the aliphatic region (<60 ppm), corresponding to the seven unique carbon environments in the molecule. The chemical shifts will confirm the electronic effects of the substituents, with C5 being the most shielded (upfield) and C6 being the most deshielded (downfield) among the substituted carbons. Optional DEPT-135/90 experiments can be used to definitively assign the CH and CH₂ groups of the azetidine ring and the CH groups of the pyridine ring.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocols and applying the principles of spectral interpretation outlined in this note, researchers can confidently verify the identity, purity, and structure of this important chemical entity. The characteristic splitting patterns in the ¹H spectrum and the distinct chemical shifts in both ¹H and ¹³C spectra serve as a unique fingerprint, ensuring the integrity of the material for subsequent use in research and development.

References

- Royal Society of Chemistry. "Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.

-

PubChem. "3-Aminopyridine | C5H6N2 | CID 10009." Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Available at: [Link]

-

Compound Interest. "A Guide to 13C NMR Chemical Shift Values." Available at: [Link]

-

ResearchGate. "NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines." Available at: [Link]

-

ResearchGate. "Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine." Available at: [Link]

-

ChemRxiv. "A Single-Step Synthesis of Azetidine-3-Amines." Available at: [Link]

-

PubMed. "Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists." Available at: [Link]

-

MDPI. "Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers." Available at: [Link]

-

Marcel Dekker, Inc. "1H NMR Spectra of Substituted Aminopyridines." Available at: [Link]

-

PubMed Central. "Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”." Available at: [Link]

-

Reddit. "Amine protons on NMR : r/OrganicChemistry." Available at: [Link]

-

ResearchGate. "1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j)." Available at: [Link]

-

MDPI. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates." Available at: [Link]

-

Advanced Journal of Chemistry. "Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity." Available at: [Link]

-

JoVE. "Video: NMR Spectroscopy Of Amines." Available at: [Link]

-

MDPI. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations." Available at: [Link]

-

National Institute of Standards and Technology. "3-Aminopyridine - NIST WebBook." Available at: [Link]

-

ACS Publications. "NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis." Available at: [Link]

-

ACS Publications. "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity." Available at: [Link]

-

PubMed Central. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." Available at: [Link]

-

California State Polytechnic University, Pomona. "1H NMR Chemical Shifts." Available at: [Link]

-

PubMed. "Synthesis of new riminophenazines with pyrimidine and pyrazine substitution at the 2-N position." Available at: [Link]

-

ACD/Labs. "Exchangeable Protons in NMR—Friend or Foe?" Available at: [Link]

-

PubMed Central. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling." Available at: [Link]

-

Center for In Vivo Metabolism. "13C Chemical Shift Reference." Available at: [Link]

-

MDPI. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Available at: [Link]

-

Assiut University. "Synthesis and spectral characterization of selective pyridine compounds as bioactive agents." Available at: [Link]

-

Testbook. "The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is." Available at: [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. compoundchem.com [compoundchem.com]

- 3. jove.com [jove.com]

- 4. acdlabs.com [acdlabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

Safeguarding the Integrity of 6-(Azetidin-1-yl)pyridin-3-amine: A Guide to Proper Storage and Handling

Abstract

This comprehensive guide provides detailed application notes and protocols for the proper storage and handling of 6-(Azetidin-1-yl)pyridin-3-amine, a key intermediate in pharmaceutical research and development. The protocols outlined herein are designed to ensure the long-term stability and purity of the compound, mitigating the risks of degradation and preserving its utility in sensitive synthetic applications. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction: Understanding the Chemical Nature of this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group and an azetidine ring. This unique combination of functional groups dictates its chemical reactivity and, consequently, its storage requirements. The pyridine ring, a six-membered aromatic heterocycle, is generally stable but can be susceptible to oxidation and photodegradation. The azetidine ring, a four-membered saturated heterocycle, possesses significant ring strain, making it susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions.[1][2] The primary amine group on the pyridine ring is a site for potential oxidation and can also react with atmospheric carbon dioxide.[3]

Given these structural features, improper storage can lead to the degradation of this compound, resulting in the formation of impurities that can compromise experimental outcomes and the safety profile of downstream products. Therefore, adherence to strict storage protocols is paramount.

Potential Degradation Pathways

A thorough understanding of potential degradation pathways is crucial for developing effective storage strategies and analytical methods for stability monitoring. For this compound, several degradation routes can be postulated based on its structure:

-

Oxidation: The primary amine group and the pyridine ring nitrogen are susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of N-oxides and other oxidative degradation products.

-

Hydrolysis: The strained azetidine ring can undergo hydrolytic cleavage, especially in the presence of moisture and acidic or basic conditions, leading to ring-opened impurities.

-

Reaction with Carbon Dioxide: The basic amine functionalities can react with atmospheric carbon dioxide to form carbamates.[3]

-

Photodegradation: Aromatic amines and pyridine derivatives can be sensitive to light, leading to complex degradation pathways.

A visual representation of the key potential degradation points is provided below.

Caption: Key factors leading to the degradation of this compound.

Recommended Storage Conditions

Based on the chemical properties of the compound and general guidelines for storing heterocyclic amines, the following conditions are recommended to ensure the stability of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Short-Term (≤ 1 month): 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Long-Term (> 1 month): -20°C (Frozen) | Provides enhanced protection against thermal degradation for extended periods.[4] | |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the amine and pyridine moieties.[5][6] |

| Container | Amber Glass Vial with a Secure Cap | Protects from light-induced degradation and prevents moisture ingress.[7] |

| Moisture | Store in a desiccated environment | Amines can be hygroscopic; minimizing moisture prevents hydrolysis of the azetidine ring.[8] |

| Handling | Use in a well-ventilated area or fume hood | The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[9] |

| Store locked up | As per safety data sheet recommendations due to its toxicity profile.[9] |

Protocols for Storage and Handling

Protocol for Receiving and Initial Storage

-

Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Inert Atmosphere: If the compound is not already packaged under an inert atmosphere, it is recommended to do so for long-term storage. This can be achieved by gently purging the vial with dry argon or nitrogen before sealing.

-

Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date of receipt, and any specific handling precautions.

-

Initial Storage: For immediate use or short-term storage, place the sealed container in a refrigerator at 2-8°C. For long-term storage, place it in a freezer at -20°C.

Protocol for Aliquoting and Dispensing

To prevent contamination and degradation of the bulk material, it is advisable to prepare aliquots for routine use.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold compound.

-

Inert Environment: Perform all manipulations under an inert atmosphere, for example, in a glove box or using a Schlenk line.

-

Dispensing: Use clean, dry spatulas and glassware. Quickly weigh the desired amount of the compound and transfer it to a pre-tared, amber glass vial.

-

Purging and Sealing: Purge the headspace of both the stock container and the new aliquot vial with an inert gas before securely sealing.

-

Storage: Return the stock container and the new aliquot to the appropriate storage conditions (refrigerated or frozen).

Caption: Recommended workflow for safely aliquoting the compound.

Protocol for Stability Assessment

To ensure the continued integrity of stored this compound, a periodic stability assessment is recommended. This can be achieved through a combination of long-term and accelerated stability studies, guided by ICH principles.[9][10]

Long-Term Stability Study

-

Objective: To evaluate the stability of the compound under recommended long-term storage conditions.

-

Conditions: -20°C ± 5°C.

-

Time Points: 0, 6, 12, 24, and 36 months.[9]

-

Procedure:

-

Prepare multiple aliquots of a single batch of the compound.

-

Store the aliquots at -20°C.

-

At each time point, remove one aliquot and allow it to equilibrate to room temperature.

-

Analyze the sample for purity and the presence of degradation products using a validated stability-indicating analytical method (see Section 5.3).

-

Accelerated Stability Study

-

Objective: To predict the long-term stability and to assess the impact of short-term excursions from the recommended storage conditions.[11]

-

Conditions: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.[10]

-

Time Points: 0, 1, 3, and 6 months.[9]

-

Procedure:

-

Prepare multiple aliquots of a single batch of the compound.

-

Place the aliquots in controlled environment stability chambers at the specified conditions.

-

At each time point, remove one aliquot from each condition.

-

Analyze the samples for purity and degradation products.

-

Analytical Method for Stability Assessment

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[8][12]

-

Recommended Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for monitoring the purity of this compound.[8]

-

Method Development Considerations:

-

Column: A reverse-phase C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation of the parent compound from its potential degradation products.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (to be determined by UV-Vis spectroscopy).

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Conclusion

The chemical stability of this compound is critical for its successful application in research and development. By adhering to the storage and handling protocols outlined in this guide, researchers can minimize degradation, ensure the purity of the compound, and maintain the integrity of their experimental results. The implementation of a systematic stability testing program is also highly recommended to monitor the quality of the material over its intended shelf life.

References

-

T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]

- Lepaumier, H., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.

- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.

- Various Authors. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives.

-

ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

- Tianming Pharmaceuticals. (2026).

- US EPA. (2025). Accelerated Storage Stability and Corrosion Characteristics Study Protocol.

- MIT. (n.d.). Handling air-sensitive reagents AL-134.

- MDPI. (2023).

- PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.

- Fisher Scientific. (n.d.).

- Egyptian Drug Authority. (n.d.). Stability Study Protocol.

- Kymanox. (2025). Forced Degradation vs.

- IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.

- ResearchGate. (2019).

- Jubilant Ingrevia. (n.d.).

- ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.

- NETZSCH Analyzing & Testing. (2020).

- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

-

PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

- Intertek. (n.d.).

- Chemistry Stack Exchange. (2023).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. web.mit.edu [web.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. resolvemass.ca [resolvemass.ca]

- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 12. tianmingpharm.com [tianmingpharm.com]

The Synthetic Versatility of 6-(Azetidin-1-yl)pyridin-3-amine: A Gateway to Novel Therapeutics

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, 6-(Azetidin-1-yl)pyridin-3-amine has emerged as a cornerstone in the synthesis of complex, biologically active molecules. This application note delves into the multifaceted applications of this compound, providing a comprehensive guide for researchers, scientists, and drug development professionals.

The structure of this compound is a masterful amalgamation of two key pharmacophoric elements: the aminopyridine core and the azetidine moiety. The aminopyridine portion serves as a versatile anchor for a wide range of synthetic transformations, while the azetidine ring, a four-membered saturated heterocycle, imparts a unique set of physicochemical properties. Azetidines are increasingly sought after in medicinal chemistry for their ability to confer conformational rigidity, improve metabolic stability, and enhance solubility, all of which are critical parameters in optimizing drug candidates.[1] The inherent ring strain and sp³-rich character of the azetidine moiety make it a highly attractive scaffold for designing molecules with improved pharmacokinetic profiles.[1]

Core Application: A Hinge-Binding Motif in Kinase Inhibitor Synthesis

A predominant application of this compound lies in its role as a foundational scaffold for the synthesis of protein kinase inhibitors.[2] The primary amine at the 3-position of the pyridine ring is strategically positioned to act as a hydrogen bond donor, enabling it to interact with the highly conserved hinge region of the ATP-binding site of various kinases. This interaction is a hallmark of many clinically approved kinase inhibitors and is crucial for potent and selective inhibition.[3][4]

The general synthetic strategy involves the derivatization of the 3-amino group through reactions such as acylation, arylation, or condensation with various electrophilic partners. This allows for the introduction of diverse chemical functionalities that can occupy other pockets of the ATP-binding site, thereby fine-tuning the inhibitor's potency and selectivity.

Figure 1: General synthetic pathways for the derivatization of this compound in the synthesis of kinase inhibitors.

The resulting derivatives have shown promise in targeting a range of kinases implicated in diseases such as cancer and neurodegenerative disorders. For instance, novel pyridin-3-amine derivatives have been designed and evaluated as multi-targeted protein kinase inhibitors for non-small cell lung cancer (NSCLC), targeting kinases like FGFR, RET, and EGFR.[5] Similarly, 6-amino pyridine derivatives have been developed as dual inhibitors of GSK-3β and CK-1δ for potential application in Alzheimer's disease.[6]

| Aminopyridine Scaffold | Target Kinase(s) | Therapeutic Area | Reference |

| Pyridin-3-amine derivatives | FGFR, RET, EGFR, DDR2, ALK | Non-Small Cell Lung Cancer | [5] |

| N-(1,3-thiazol-2-yl)pyridin-2-amines | KDR | Cancer | [7] |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1, Aurora Kinases | Cancer | [4] |

| 6-amino pyridine heterocycles | GSK-3β, CK-1δ | Alzheimer's Disease | [6] |

Application in the Synthesis of Central Nervous System (CNS) Agents

Beyond its utility in oncology, the this compound scaffold is a valuable building block for the synthesis of CNS-active agents. The rigid conformation imparted by the azetidine ring can be advantageous for achieving high-affinity binding to specific receptor subtypes in the brain.

A notable example is the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders, including depression, Alzheimer's disease, and Parkinson's disease.[8] The synthesis of analogs of 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH), a potent and selective ligand for the α4β2-nAChR subtype, highlights the utility of the substituted aminopyridine core in this therapeutic area.[8] The synthetic route to such compounds often involves coupling reactions to introduce substituents at the 5-position of the pyridine ring, demonstrating the synthetic tractability of this scaffold.

Figure 2: A conceptual workflow for the synthesis of CNS-active agents from the this compound scaffold.

Emerging Applications in Antimicrobial and Anti-inflammatory Drug Discovery

The broad pharmacological potential of azetidine and pyridine derivatives suggests that this compound could be a valuable starting point for the development of novel antimicrobial and anti-inflammatory agents.[9] Compounds incorporating the azetidine moiety have demonstrated activity against multidrug-resistant Mycobacterium tuberculosis by interfering with the biosynthesis of the cell envelope.[10] Furthermore, various pyridine derivatives have shown significant in vitro antimicrobial activity against several microbial strains.[11][12] The pyridine scaffold is known to improve water solubility, a desirable property for many drug candidates.[12]

While specific examples utilizing this compound in these areas are still emerging, the established biological activities of its constituent parts provide a strong rationale for its exploration in these therapeutic domains.

Experimental Protocol: Synthesis of N-(6-(Azetidin-1-yl)pyridin-3-yl)acetamide - A Key Kinase Inhibitor Intermediate

This protocol details a representative acylation of this compound, a common step in the synthesis of more complex kinase inhibitors.

Objective: To synthesize N-(6-(Azetidin-1-yl)pyridin-3-yl)acetamide via the acylation of the primary amino group of this compound.

Materials:

-

This compound

-

Acetyl chloride or Acetic anhydride

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the acylating agent. DCM is a good solvent for the starting material and is relatively unreactive.

-

-

Addition of Base: To the stirred solution, add triethylamine (1.2 eq).

-

Rationale: The base is necessary to neutralize the HCl that is generated as a byproduct of the reaction with acetyl chloride, driving the reaction to completion.

-

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Rationale: The reaction is exothermic, and cooling helps to control the reaction rate and prevent side reactions. Slow, dropwise addition is important to maintain temperature control.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.

-

Rationale: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted acid, simplifying the purification process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(6-(Azetidin-1-yl)pyridin-3-yl)acetamide.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra would show the appearance of a new acetyl methyl peak and a downfield shift of the amide NH proton in the ¹H NMR spectrum, along with a corresponding carbonyl peak in the ¹³C NMR spectrum.

Conclusion

This compound stands as a testament to the power of rational molecular design in modern organic synthesis and medicinal chemistry. Its unique combination of a reactive aminopyridine core and a structurally beneficial azetidine moiety provides a versatile platform for the creation of a diverse array of biologically active compounds. From potent and selective kinase inhibitors to novel CNS agents, the applications of this scaffold are both significant and expanding. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this valuable building block in their quest for the next generation of therapeutics.

References

- MySkinRecipes. 1-(pyridin-4-yl)azetidin-3-aminedihydrochloride.

- ResearchGate. Azetidines of pharmacological interest | Request PDF.

- ACS Publications. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly | Journal of Medicinal Chemistry.

- Benchchem. 6-(Piperidin-1-ylmethyl)pyridin-3-amine.

- Enamine. Azetidines.

- NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC.

- PubMed Central. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression - PMC.

- Organic Chemistry Portal. Azetidine synthesis.

- NIH. Recent Advances of Pyridinone in Medicinal Chemistry - PMC.

- NIH. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed.

- ChemRxiv. A Single-Step Synthesis of Azetidine-3-Amines.

- PubMed. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.

- MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- PubMed.

- PubMed.

- MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.

- NIH. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC.

- PubMed.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(pyridin-4-yl)azetidin-3-aminedihydrochloride [myskinrecipes.com]

- 3. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors | MDPI [mdpi.com]

- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 6-(Piperidin-1-ylmethyl)pyridin-3-amine|CAS 1240619-75-3 [benchchem.com]

- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Hub: Synthesis of 6-(Azetidin-1-yl)pyridin-3-amine

Welcome to the technical support center for the synthesis of 6-(Azetidin-1-yl)pyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this crucial synthesis. We will explore common challenges, offer troubleshooting solutions, and present an optimized protocol based on established chemical principles.

Introduction: Synthetic Strategy and Common Hurdles

This compound is a valuable building block in medicinal chemistry. Its synthesis typically involves two main strategies, each with its own set of challenges affecting yield and purity.

-

Route A: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction. This common pathway involves the reaction of a 6-halopyridine containing a nitro group (e.g., 6-chloro-3-nitropyridine) with azetidine, followed by the reduction of the nitro group to the desired amine.[1]

-

Route B: Palladium-Catalyzed Cross-Coupling. The Buchwald-Hartwig amination provides a direct method to couple a 6-halopyridin-3-amine (e.g., 6-chloropyridin-3-amine) with azetidine.[2][3][4] This powerful reaction is known for its broad scope but requires careful optimization of the catalyst, ligand, and base.[2][4][5][6]

The primary challenges encountered in these syntheses are often low yields, the formation of impurities, and difficulties in purification. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low Yield in SNAr Reaction (Route A)

Question: I am reacting 6-chloro-3-nitropyridine with azetidine, but my yield of 6-(azetidin-1-yl)-3-nitropyridine is consistently below 50%. What are the potential causes and how can I improve it?

Potential Causes & Solutions:

-

Insufficient Reactivity of the Starting Material: While the nitro group activates the pyridine ring for SNAr, the reaction may still be sluggish.

-

Solution: Consider using the more reactive 6-bromo or 6-fluoro analogue of the starting material if available. The C-F and C-Br bonds are often more labile under SNAr conditions.

-

-

Inadequate Base: An appropriate base is crucial to neutralize the HCl or HBr formed during the reaction, which can protonate the azetidine and render it non-nucleophilic.

-

Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). An excess of azetidine can also serve as the base, but this can be costly. Inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, DMSO) can also be effective.

-

-

Suboptimal Solvent and Temperature: The choice of solvent and reaction temperature significantly impacts reaction rates.

-

Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction. If the reaction is slow at room temperature, gradually increase the temperature to 60-80 °C while monitoring for decomposition by TLC or LC-MS.

-

Issue 2: Incomplete Nitro Group Reduction (Route A)

Question: The SNAr step worked well, but I'm struggling with the reduction of 6-(azetidin-1-yl)-3-nitropyridine. I'm seeing a mix of starting material and product.

Potential Causes & Solutions:

-

Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old or poisoned.

-

Inefficient Hydrogen Source: The choice and amount of hydrogen source are critical.

-

Solution 1 (Transfer Hydrogenation): Use a significant excess of ammonium formate (3-5 equivalents).[7][8] Ensure the reaction is heated to reflux in a suitable solvent like methanol or ethanol to facilitate the decomposition of ammonium formate into hydrogen.[7][8]

-

Solution 2 (Hydrogen Gas): If using a hydrogen balloon or a Parr shaker, ensure the system is properly purged with hydrogen to remove all air. A pressure of 1-4 atm is typically sufficient.

-

-

Solvent Issues: The solvent must be able to dissolve the starting material and not interfere with the catalyst.

-

Solution: Methanol, ethanol, or ethyl acetate are standard solvents for this reduction. Ensure your starting material is fully dissolved, even if gentle heating is required.

-

Issue 3: Low Yield in Buchwald-Hartwig Amination (Route B)

Question: I am attempting the Buchwald-Hartwig amination of 6-chloropyridin-3-amine with azetidine, but the yield is poor, and I mostly recover my starting material.

Potential Causes & Solutions:

-

Incorrect Catalyst/Ligand Combination: The success of the Buchwald-Hartwig reaction is highly dependent on the choice of the palladium catalyst and phosphine ligand.[5][6] The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Solution: For coupling with a small, cyclic secondary amine like azetidine, a biarylphosphine ligand is often required. Consider using ligands like RuPhos, XPhos, or tBuXPhos.[5] Pre-catalysts, such as tBuXPhos Pd G3, can also be highly effective as they are air-stable and generate the active Pd(0) species reliably.[9]

-

-

Inappropriate Base: The base plays a crucial role in the deprotonation of the amine and the catalytic cycle.

-

Solvent and Temperature: Anhydrous, deoxygenated conditions are critical for this reaction.

Issue 4: Formation of Byproducts and Purification Difficulties

Question: My reaction seems to work, but the final product is difficult to purify. I see multiple spots on TLC.

Potential Causes & Solutions:

-

Hydrodehalogenation: In palladium-catalyzed reactions, the starting aryl halide can be reduced to the corresponding dehalogenated compound.[9]

-

Solution: This side reaction can be minimized by ensuring an oxygen-free environment and using the correct stoichiometry of reagents.[9] Sometimes, lowering the reaction temperature can also help.

-

-

Dimerization/Oligomerization: The starting materials or product can sometimes self-react under the reaction conditions.

-

Solution: Ensure slow addition of reagents and maintain a homogeneous reaction mixture with efficient stirring.

-

-

Purification Strategy: The basic nature of the product can make silica gel chromatography challenging.

-

Solution:

-

Acid-Base Extraction: Perform an aqueous workup. Extract the product into an acidic aqueous layer (e.g., 1M HCl), wash the aqueous layer with an organic solvent (like ethyl acetate) to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Chromatography: If chromatography is necessary, consider deactivating the silica gel with triethylamine (typically 1-2% in the eluent) to prevent streaking and improve separation. A gradient elution from ethyl acetate to ethyl acetate/methanol with a small amount of triethylamine is often effective.

-

-

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better, SNAr or Buchwald-Hartwig?

A1: The "better" route depends on the availability and cost of starting materials, as well as the scale of the reaction.

-

The SNAr and reduction route is often preferred for large-scale synthesis due to the lower cost of reagents and the absence of expensive palladium catalysts and ligands.

-

The Buchwald-Hartwig amination offers a more direct route and may be more suitable for smaller-scale synthesis or when a wider range of analogues is being prepared, as it often has a broader substrate scope.[2][4]

Q2: How do I properly set up a Buchwald-Hartwig reaction to ensure it is anaerobic?

A2: Use standard Schlenk techniques or a glovebox.[10]

-

Add the solid reagents (aryl halide, base, catalyst, ligand) to a flame-dried Schlenk flask.

-

Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent and the liquid amine via syringe.

-

Heat the reaction under a positive pressure of the inert gas.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.

-

TLC: Use a mobile phase that gives good separation between the starting material and the product (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol). Visualize the spots using a UV lamp. The product, containing the pyridine and amine moieties, should be UV active.

-

LC-MS: This is the most definitive method. It will show the consumption of starting materials and the formation of the product, identified by its mass-to-charge ratio.

Optimized Experimental Protocols

Protocol 1: SNAr and Reduction Route

Step A: Synthesis of 6-(azetidin-1-yl)-3-nitropyridine

-

To a solution of 6-chloro-3-nitropyridine (1.0 eq) in dimethylformamide (DMF, ~0.5 M), add azetidine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at 60 °C for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step B: Synthesis of this compound

-

Dissolve the crude 6-(azetidin-1-yl)-3-nitropyridine (1.0 eq) in methanol (~0.2 M).

-

Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%).

-

Heat the mixture to reflux (around 65 °C) for 2-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.[7]

-

Cool the reaction to room temperature and filter through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.[7][8]

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue using the acid-base extraction technique described in the troubleshooting section or by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination Route

-

To a flame-dried Schlenk flask, add 6-chloropyridin-3-amine (1.0 eq), sodium tert-butoxide (1.4 eq), RuPhos (0.02 eq), and RuPhos Pd G3 precatalyst (0.01 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add azetidine (1.2 eq) followed by degassed toluene (~0.4 M).

-

Heat the reaction mixture to 100 °C for 12-18 hours, or until LC-MS analysis indicates completion.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product as described previously.

Data and Workflow Visualization

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination

| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Optimization |

| Catalyst | Pd₂(dba)₃ | RuPhos Pd G3 | G3 precatalyst is air-stable and provides a 1:1 Pd:Ligand ratio. |

| Ligand | BINAP | RuPhos | RuPhos is a bulky electron-rich ligand, often more effective for C-N coupling. |

| Base | K₃PO₄ | NaOtBu | NaOtBu is a stronger base, often leading to faster reaction rates.[10] |

| Solvent | Dioxane | Toluene | Toluene is often easier to dry and deoxygenate. |

| Temperature | 110 °C | 100 °C | Milder conditions may reduce byproduct formation. |

Diagram 1: General Troubleshooting Workflow

Caption: A flowchart for troubleshooting common synthesis issues.

References

-

Frontiers in Chemistry. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]

-

National Institutes of Health. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]

- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.

-

ChemRxiv. (2020). A Single-Step Synthesis of Azetidine-3-Amines. Available from: [Link]

-

University of Birmingham. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available from: [Link]

-

PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. Available from: [Link]

-

MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

-

PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

-

National Institutes of Health. (n.d.). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Available from: [Link]

-

ResearchGate. (2018). Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. Available from: [Link]

-

ResearchGate. (2000). Synthesis and initial in vitro characterization of 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, a high-affinity radioligand for central nicotinic acetylcholine receptors. Available from: [Link]

-

PubMed Central. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]

-

Royal Society of Chemistry. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Available from: [Link]

-

American Chemical Society. (2026). Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes. Available from: [Link]

-

PubMed Central. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Available from: [Link]

-

MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

-

ResearchGate. (2025). The synthesis and antimicrobial study of some azetidinone derivatives with the para-anisidine moiety. Available from: [Link]

-

Royal Society of Chemistry. (2019). Palladium-catalyzed interannular C–H amination of biaryl amines. Available from: [Link]

-

National Institutes of Health. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Available from: [Link]

-

MDPI. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available from: [Link]

-

IndiaMART. (n.d.). Pyridin-2-YL Azetidin-3-Amine, Grade Standard: Technical Grade. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Technical Support Center: Purification of 6-(Azetidin-1-yl)pyridin-3-amine

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-(Azetidin-1-yl)pyridin-3-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and structured data tables to streamline your purification processes.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing explanations and actionable solutions.

Question: My final product has low purity after synthesis. What are the likely impurities and how can I remove them?

Answer: Low purity in the crude product is a common issue. The nature of the impurities largely depends on the synthetic route employed. However, some common impurities in the synthesis of related amino pyridine derivatives can include starting materials, reaction byproducts, and reagents.

A general strategy to improve purity involves a multi-step purification approach. A combination of acid-base extraction, followed by column chromatography, and finally recrystallization is often effective.

-

Acid-Base Extraction: This technique is particularly useful for separating basic compounds like this compound from neutral or acidic impurities. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the basic amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover the purified amine.[1]

-

Column Chromatography: This is a powerful technique for separating compounds with different polarities. For this compound, silica gel is a common stationary phase. However, due to the basic nature of the compound, tailing on the column can be an issue.[2]

-

Recrystallization: This is an excellent final polishing step to achieve high purity. The choice of solvent is critical and may require some screening.

Question: I'm observing significant tailing of my compound during silica gel column chromatography. How can I improve the peak shape and separation?

Answer: Tailing is a frequent problem when purifying basic compounds like aminopyridines on standard silica gel.[2][3] This occurs due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel. This leads to poor separation and broad peaks.

To mitigate this, you can add a small amount of a basic modifier to your mobile phase (eluent).[2] Triethylamine (TEA) is a common choice. The TEA will compete with your compound for the acidic sites on the silica gel, leading to a more symmetrical peak shape.

Recommended Mobile Phase Modification:

| Mobile Phase Component | Recommended Concentration (v/v) | Purpose |

| Triethylamine (TEA) | 0.5 - 1% | Neutralizes acidic silanol groups on silica gel |